5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3
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Overview
Description
“5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3” is a labelled compound with the molecular formula C21H16D3NO . It is a derivative of 5H-Dibenz[b,f]azepine, a tricyclic amine with a seven-membered ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of structurally novel SIRT2 inhibitors was achieved through the chemical synthesis and biological characterization of a small-molecule compound library based around the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold .Molecular Structure Analysis
The molecular structure of the parent compound, 5H-Dibenz[b,f]azepine, 10,11-dihydro-, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Substituted 10,11-dihydro-5H-dibenz[b,f]azepines, including 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine, are key synthons in the syntheses of various pharmaceutically active compounds such as imipramine, chlorimipramine, and desimipramine analogues. A facile synthesis method starting from commercially available 2-bromotoluenes or 2-nitrotoluenes is described (Jørgensen et al., 1999).
Antiarrhythmic Properties
- Some derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine, including the compound , have shown antiarrhythmic activities. One such derivative, identified for clinical tests, demonstrated significant antiarrhythmic action in pharmacological investigations (Wunderlich et al., 1985).
Mass Spectral Studies
- The compound's mass spectral fragmentation patterns have been extensively studied. These studies provide insights into fundamental processes in 5H-dibenz[b,f]azepines and dihydro-5H-dibenz[b,f]azepines, using metastable ion studies, exact mass measurements, and deuterated analogues (Al-Showaier et al., 1986).
Structural and Supramolecular Aspects
- The structure of dibenz[b,f]azepine derivatives, closely related to the compound of interest, has been analyzed, showing how similar molecular structures can lead to different supramolecular assemblies. This understanding is crucial for the development of new drugs based on this framework (Acosta et al., 2015).
Application in Internal Standards for Mass Spectrometry
- Deuterated internal standards of imipramine and its metabolites, closely related to 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine, have been synthesized. These standards are crucial for the accurate determination of imipramine and desipramine in biological fluids, highlighting the compound's relevance in analytical chemistry (Woodard & Craig, 1979).
Mechanism of Action
Mode of Action
It is known that it acts as an organic electrophile in the p4s10/acyloin reaction . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3. For instance, it is soluble in chloroform and dichloromethane , and it is recommended to be stored at -20° C . These factors can affect how the compound interacts with its environment and its overall effectiveness.
Properties
IUPAC Name |
11-benzyl-5,6,6-trideuteriobenzo[b][1]benzazepin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13,21,23H,14-15H2/i14D2,21D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCELQJUXTOVVAV-IOPCVUFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)CC4=CC=CC=C4)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661799 |
Source
|
Record name | 5-Benzyl(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184982-52-2 |
Source
|
Record name | 5-Benzyl(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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